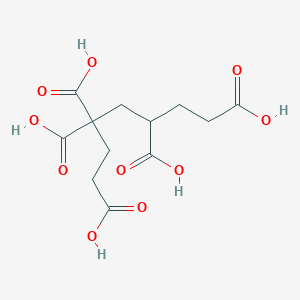
Heptane-1,3,3,5,7-pentacarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-1,3,3,5,7-pentacarboxylic acid is an organic compound with the molecular formula C₁₂H₁₆O₁₀ It is a derivative of heptane, characterized by the presence of five carboxylic acid groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,3,3,5,7-pentacarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the formation of the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can be used to accelerate the oxidation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Heptane-1,3,3,5,7-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.
Major Products:
Oxidation: Higher oxidized carboxylic acids or ketones.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
Heptane-1,3,3,5,7-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of heptane-1,3,3,5,7-pentacarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Heptane-1,3,3,5,7-pentacarboxylic acid can be compared with other polycarboxylic acids, such as:
Hexane-1,2,3,4,5,6-hexacarboxylic acid: Similar in having multiple carboxylic acid groups but differs in the number and position of these groups.
Pentane-1,2,3,4,5-pentacarboxylic acid: Another polycarboxylic acid with fewer carboxylic acid groups.
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: A cyclic analogue with six carboxylic acid groups.
The uniqueness of this compound lies in its specific arrangement of carboxylic acid groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
184593-10-0 |
|---|---|
Formule moléculaire |
C12H16O10 |
Poids moléculaire |
320.25 g/mol |
Nom IUPAC |
heptane-1,3,3,5,7-pentacarboxylic acid |
InChI |
InChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clé InChI |
DPFIIPSLGUDXPZ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



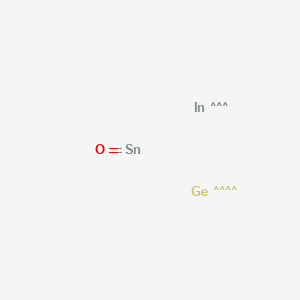
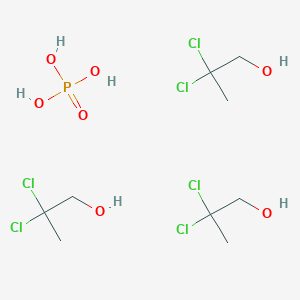
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
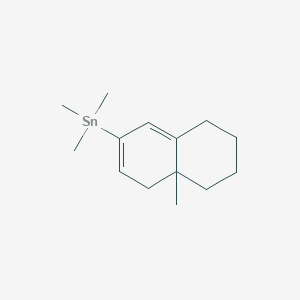
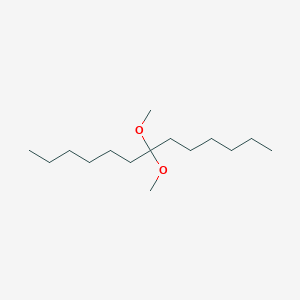
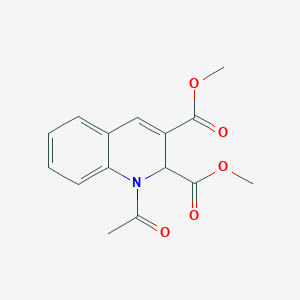
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
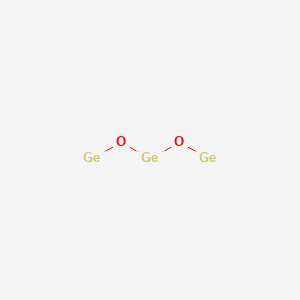


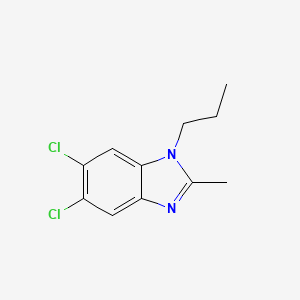
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
